molecular formula C26H24N4O4 B11699783 4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]benzoic acid

4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]benzoic acid

Cat. No.: B11699783
M. Wt: 456.5 g/mol
InChI Key: GVKKYJUBZNRCGG-XBSHTGLCSA-N
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Description

4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core, a hydrazinylidene group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]benzoic acid can be achieved through a multi-step process involving the condensation of benzoic acid derivatives with appropriate amines and hydrazines. One common method involves the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields benzoic acid derivatives .

Scientific Research Applications

4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: A simpler aromatic carboxylic acid with similar chemical properties.

    4-Methylbenzoic Acid: A derivative of benzoic acid with a methyl group at the para position.

    N-Phenylbenzamide: A compound with a similar amide linkage but different substituents.

Uniqueness

4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]benzoic acid is unique due to its complex structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

4-[(E)-[[(Z)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C26H24N4O4/c1-30(2)22-14-10-18(11-15-22)16-23(28-24(31)20-6-4-3-5-7-20)25(32)29-27-17-19-8-12-21(13-9-19)26(33)34/h3-17H,1-2H3,(H,28,31)(H,29,32)(H,33,34)/b23-16-,27-17+

InChI Key

GVKKYJUBZNRCGG-XBSHTGLCSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)\NC(=O)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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